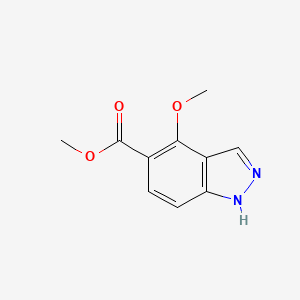

Methyl4-methoxy-1H-indazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-methoxy-1H-indazole-5-carboxylate is a heterocyclic compound featuring an indazole core substituted with a methoxy (-OCH₃) group at position 4 and a methyl ester (-COOCH₃) at position 4. Indazole derivatives are of significant interest in medicinal chemistry due to their biological activities, including kinase inhibition and anticancer properties. The methoxy and ester substituents influence its electronic properties, solubility, and reactivity, making it a valuable scaffold for further functionalization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-1H-indazole-5-carboxylate typically involves the esterification of indazole-5-carboxylic acid. One common method includes the reaction of indazole-5-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester product .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-1H-indazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indazole ring, leading to a wide range of derivatives.

Scientific Research Applications

Biological Activities

Research indicates that methyl 4-methoxy-1H-indazole-5-carboxylate exhibits several promising biological activities:

- Antimicrobial Properties : Studies have shown that indazole derivatives, including this compound, possess antimicrobial effects against various pathogens, suggesting potential applications in treating infections.

- Anticancer Activity : The compound has demonstrated anticancer properties in vitro, particularly against specific cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation, making it a candidate for cancer therapy .

- Anti-inflammatory Effects : There is evidence to suggest that methyl 4-methoxy-1H-indazole-5-carboxylate can modulate inflammatory pathways, which may be beneficial in treating inflammatory diseases.

Case Studies

Several studies have highlighted the potential applications of methyl 4-methoxy-1H-indazole-5-carboxylate:

- Cancer Research : A study investigated the compound's effects on human cancer cell lines, demonstrating significant inhibition of growth and induction of apoptosis through targeted pathways .

- Infection Models : In vitro testing against bacterial strains revealed that methyl 4-methoxy-1H-indazole-5-carboxylate exhibited notable antimicrobial activity, suggesting its utility as a lead compound for developing new antibiotics.

- Inflammation Studies : Research exploring anti-inflammatory effects indicated that this compound could reduce markers of inflammation in cellular models, supporting its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-1H-indazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares methyl 4-methoxy-1H-indazole-5-carboxylate with key analogs, highlighting structural differences and their implications:

*Calculated based on molecular formula.

†Estimated from analogs; ‡Melting points (mp) inferred from similar indazole/indole derivatives.

Key Observations:

Substituent Electronic Effects: The methoxy group in the target compound is electron-donating, enhancing aromatic stability compared to the electron-withdrawing amino group in its analog . This difference may influence reactivity in electrophilic substitution reactions. The methyl ester at position 5 improves solubility in organic solvents relative to carboxylic acid derivatives, as seen in indole carboxylates .

Melting Points and Crystallinity: Methoxy-substituted compounds (e.g., indole derivative 11 ) exhibit lower melting points (159–160°C) compared to halogenated analogs (mp >200°C), likely due to reduced intermolecular hydrogen bonding. This trend may extend to methoxy-substituted indazoles. The amino-substituted indazole has a higher predicted boiling point (408.8°C) than the methoxy analog, attributed to stronger hydrogen bonding via the -NH₂ group.

Functional Group Reactivity :

Biological Activity

Methyl 4-methoxy-1H-indazole-5-carboxylate is a compound of increasing interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

Methyl 4-methoxy-1H-indazole-5-carboxylate features a unique indazole core, characterized by a fused benzene and pyrazole ring structure. The presence of a methoxy group at the 4-position and a carboxylate ester at the 5-position enhances its biological activity compared to other indazole derivatives. Its molecular formula is C10H10N2O3, with a molecular weight of approximately 210.20 g/mol.

Research indicates that methyl 4-methoxy-1H-indazole-5-carboxylate interacts with various enzymes and proteins, influencing their activity. It has been shown to modulate enzyme functions involved in metabolic pathways, potentially altering their catalytic activities .

Cellular Effects

The compound exhibits significant effects on cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated its role in promoting apoptosis in cancer cells by upregulating pro-apoptotic proteins such as cleaved caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Methyl 4-methoxy-1H-indazole-5-carboxylate exerts its biological effects through specific binding interactions with biomolecules. This binding can either inhibit or activate enzymes, leading to significant changes in cellular processes. Notably, it has been identified as an inhibitor of various kinases involved in cancer progression .

Anticancer Activity

The compound has shown promising anticancer properties across various studies:

- In vitro Studies : Methyl 4-methoxy-1H-indazole-5-carboxylate demonstrated potent antiproliferative activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM. For example, it effectively inhibited the growth of breast cancer cell line 4T1 and induced apoptosis through mitochondrial pathways .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| 4T1 | 0.23 - 1.15 | Induces apoptosis via ROS increase |

| HCT116 | 0.64 | Inhibits proliferation |

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens, suggesting potential applications in treating infectious diseases .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, methyl 4-methoxy-1H-indazole-5-carboxylate has been reported to possess anti-inflammatory effects, making it a candidate for further exploration in inflammatory disease treatment .

Case Studies

Several case studies highlight the compound's effectiveness:

- Breast Cancer Model : In vivo studies using the 4T1 tumor model showed that treatment with methyl 4-methoxy-1H-indazole-5-carboxylate significantly suppressed tumor growth without notable side effects .

- Kinase Inhibition : A study identified methyl 4-methoxy-1H-indazole-5-carboxylate as a potent inhibitor of kinases such as CHK1 and CHK2, which are critical in cancer cell cycle regulation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-methoxy-1H-indazole-5-carboxylate, and how can reaction parameters be optimized?

- Synthesis : The compound is typically synthesized via multi-step reactions involving esterification, substitution, or cyclization. For example, iodinated analogs (e.g., Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate) are prepared using nucleophilic substitution with potassium carbonate as a base . Optimizing reaction conditions (temperature, solvent, catalyst) is critical for yield and purity. Hydrolysis under acidic/basic conditions may yield carboxylic acid derivatives .

- Characterization : Confirm structure via 1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HRMS). Compare spectral data with structurally similar indazole derivatives .

Q. How is the purity and stability of Methyl 4-methoxy-1H-indazole-5-carboxylate validated in research settings?

- Analytical Methods : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95%). Monitor stability under storage conditions (e.g., -20°C, inert atmosphere) via periodic LC-MS analysis .

- Degradation Studies : Expose the compound to heat, light, or humidity, then quantify degradation products using tandem mass spectrometry .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of Methyl 4-methoxy-1H-indazole-5-carboxylate?

- DFT Studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the molecule’s HOMO-LUMO gaps, charge distribution, and electrostatic potential surfaces. These predict sites prone to nucleophilic/electrophilic attack, aiding in rational derivatization .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Validate docking poses with molecular dynamics simulations .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Case Study : If 1H-NMR shows unexpected peaks, employ 2D NMR (COSY, HSQC) to assign overlapping signals. For crystallographic ambiguities, refine structures using SHELXL with high-resolution diffraction data .

- Isotopic Labeling : Synthesize 13C-labeled analogs to trace carbon connectivity in complex spectra .

Q. How do structural modifications at the 4-methoxy or 5-carboxylate positions affect bioactivity?

- SAR Studies : Replace the methoxy group with halogens (e.g., bromine) or alkyl chains to assess antimicrobial potency. For the carboxylate, test ester vs. amide derivatives to optimize cell permeability .

- Data Analysis : Use IC50 values from cytotoxicity assays (e.g., MTT on cancer cell lines) to correlate substituents with activity. Statistical tools like ANOVA identify significant trends .

Q. What challenges arise in achieving regioselective functionalization of the indazole core?

- Reaction Design : Protect reactive sites (e.g., N1 position) with tert-butoxycarbonyl (Boc) groups before introducing substituents. Use directing groups (e.g., boronic acids) in cross-coupling reactions .

- Controlled Conditions : Optimize Pd-catalyzed couplings (Suzuki-Miyaura) with precise temperature control (60–80°C) and ligand selection (e.g., XPhos) to minimize byproducts .

Q. Methodological Resources

- Crystallography : Refine crystal structures using SHELX software suite for small-molecule resolution .

- Spectroscopy : Reference PubChem data for NMR and IR spectra of analogous compounds (e.g., Ethyl 5-formyl-3-methylisoxazole-4-carboxylate) .

- Toxicity Screening : Follow TCI America’s safety protocols for handling reactive intermediates .

Properties

Molecular Formula |

C10H10N2O3 |

|---|---|

Molecular Weight |

206.20 g/mol |

IUPAC Name |

methyl 4-methoxy-1H-indazole-5-carboxylate |

InChI |

InChI=1S/C10H10N2O3/c1-14-9-6(10(13)15-2)3-4-8-7(9)5-11-12-8/h3-5H,1-2H3,(H,11,12) |

InChI Key |

CMCMGOTXXGBOLU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC2=C1C=NN2)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.